molecular formula C8H6ClN3S2 B1226741 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 76462-59-4

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B1226741
CAS RN: 76462-59-4
M. Wt: 243.7 g/mol
InChI Key: SWLINHYKFUPWGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multiple steps, starting from basic aromatic acids or aldehydes. For instance, the compound 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a closely related derivative, is synthesized in six steps starting from 4-chlorobenzoic acid. This process includes esterification, hydrazination, salt formation, and cyclization steps, leading to the formation of the thiadiazole core. The structure of the synthesized compounds is confirmed using techniques like NMR, IR, and elemental analysis (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, a compound with a similar structure was analyzed, revealing its crystallization in the orthorhombic space group and detailed geometric parameters such as bond lengths and angles. Density Functional Theory (DFT) calculations are used to further understand the electronic properties and the molecular electrostatic potential map of the compound, providing insights into its reactivity and interaction with other molecules (Kerru et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form new compounds with different functional groups. The reactivity of these compounds can be influenced by the presence of substituents on the thiadiazole ring, leading to the synthesis of a wide range of derivatives with diverse chemical properties. For example, the ultrasound-promoted synthesis of novel thiadiazolo[3,2-a]pyrimidine derivatives demonstrates the versatility of thiadiazoles in chemical synthesis (Nikalje et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents on the thiadiazole ring. Single-crystal X-ray diffraction studies provide valuable information on the crystalline structure and intermolecular interactions, which are essential for understanding the material properties of these compounds.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and antioxidant activities. These properties are attributed to the thiadiazole core and the specific substituents attached to it. The chemical behavior of these compounds in biological systems is of particular interest for their potential therapeutic applications. Studies have shown that certain thiadiazole derivatives possess significant bioactivity, highlighting their importance in medicinal chemistry (Chen et al., 2007).

Scientific Research Applications

Antimicrobial Activity

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol derivatives demonstrate significant inhibition on bacterial and fungal growth, comparable to standard drugs. They have been identified as potential antimicrobial agents due to their efficacy in inhibiting various microbial strains (Purohit et al., 2011).

Structural and Electronic Properties

The compound's structural geometry, including bond lengths and angles, has been studied using density functional theory (DFT). Its crystal and molecular structure, characterized by spectroscopic techniques, shows promise in applications that require specific molecular configurations (Kerru et al., 2019).

Antiviral Activity

Derivatives of this compound have shown potential antiviral activity, particularly against the tobacco mosaic virus. This suggests their utility in developing antiviral agents (Chen et al., 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have exhibited anti-inflammatory and analgesic properties. They have been compared to standard drugs like ibuprofen, demonstrating their potential in pharmaceutical applications (Akhter et al., 2014).

Anticonvulsant Activity

Certain derivatives of this compound have shown significant anticonvulsant activity, indicating their potential use in treating convulsive disorders (Srivastava & Pandeya, 1993).

Antioxidant Activity

This compound and its derivatives have displayed notable antioxidant activities. They show potential as antioxidant agents in various applications, including pharmaceuticals (El Ashry et al., 2019).

Corrosion Inhibition

Studies have indicated that certain thiadiazole derivatives can effectively inhibit corrosion of iron, suggesting their application in materials science and engineering (Kaya et al., 2016).

Insecticidal Activity

The derivatives of this compound have shown effective insecticidal properties, particularly against the cotton leafworm, indicating their potential use in agricultural pest control (Ismail et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the design and development of new materials involving 1,3,4-thiadiazole systems . The comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials .

Biochemical Analysis

Biochemical Properties

5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with casein kinase I isoform gamma-3, a serine/threonine-protein kinase that participates in Wnt signaling and regulates fast synaptic transmission mediated by glutamate . The compound can inhibit the activity of this kinase, thereby affecting multiple cellular processes. Additionally, this compound has been shown to interact with other proteins involved in phosphorylation and signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with casein kinase I isoform gamma-3 can lead to alterations in the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in these pathways, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of casein kinase I isoform gamma-3, inhibiting its kinase activity . This inhibition leads to a cascade of downstream effects, including the modulation of phosphorylation states of various substrates involved in signal transduction pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors regulated by these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLINHYKFUPWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333724
Record name 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

76462-59-4
Record name 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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